Oximidine I

Description

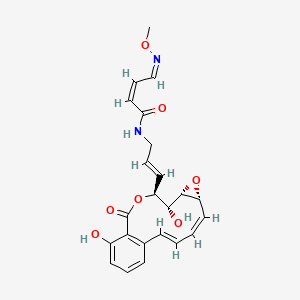

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H24N2O7 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

(Z,4Z)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide |

InChI |

InChI=1S/C23H24N2O7/c1-30-25-14-6-12-19(27)24-13-5-11-17-21(28)22-18(31-22)10-3-2-7-15-8-4-9-16(26)20(15)23(29)32-17/h2-12,14,17-18,21-22,26,28H,13H2,1H3,(H,24,27)/b7-2+,10-3-,11-5+,12-6-,25-14-/t17-,18+,21+,22+/m0/s1 |

InChI Key |

MJQHXIHJXNEHLK-GGTJAALXSA-N |

Isomeric SMILES |

CO/N=C\C=C/C(=O)NC/C=C/[C@H]1[C@H]([C@H]2[C@H](O2)/C=C\C=C\C3=C(C(=CC=C3)O)C(=O)O1)O |

Canonical SMILES |

CON=CC=CC(=O)NCC=CC1C(C2C(O2)C=CC=CC3=C(C(=CC=C3)O)C(=O)O1)O |

Origin of Product |

United States |

Natural Source and Isolation Methodology of Oximidine I

Identification of Producing Organisms

The primary natural sources identified for Oximidine I and its congeners are bacteria belonging to the genus Pseudomonas. Specifically:

Pseudomonas sp. Q52002: This strain was instrumental in the initial isolation and identification of Oximidines I and II. Research screening for cell-cycle inhibitors led to the discovery of these novel compounds from this bacterial species. acs.orgresearchgate.netnih.govresearchgate.netknapsackfamily.com

Pseudomonas baetica: This species has also been identified as a producer of oximidines. Studies have investigated the gene cluster responsible for oximidine biosynthesis in P. baetica, revealing its role in producing these anti-cancer agents. vib.bevib.beresearchgate.netkuleuven.benih.gov

Pseudomonas sp. QN05727: This strain has been reported as the source of Oximidine III, another related antitumor antibiotic. researchgate.netnih.gov

The isolation of these compounds typically begins with the cultivation of these Pseudomonas species under specific fermentation conditions to maximize metabolite production.

Isolation and Purification Techniques for this compound and Related Congeners

The process of isolating and purifying this compound from bacterial cultures involves several key stages, including extraction, chromatography, and solvent partitioning.

Following the cultivation of the producing Pseudomonas species, the metabolites, including this compound, must be extracted from the bacterial cells and/or the culture medium. While specific, detailed extraction protocols for this compound are not explicitly detailed in the provided snippets, general methodologies for bacterial metabolite extraction are applicable. These often involve:

Cell Lysis: For intracellular metabolites, bacterial cells are typically lysed using physical methods (e.g., sonication) or chemical methods (e.g., detergents, lysozyme) to release cellular contents. ksu.edu.sasigmaaldrich.comqiagen.comsandiego.eduthermofisher.com

Solvent Extraction: Organic solvents are commonly used to extract the desired compounds from the aqueous cellular or culture broth matrix. The choice of solvent depends on the polarity and solubility of this compound. phenomenex.comorganomation.comlibretexts.orgbritannica.com

Aqueous-Phenol Extraction: Hot aqueous-phenol methods are employed for the extraction of certain bacterial components like lipopolysaccharides (LPS), which might be relevant in comprehensive bacterial profiling. creative-biogene.com

Once extracted, crude mixtures containing this compound require purification to isolate the target compound. Chromatography is the cornerstone of this process, employing various techniques to separate compounds based on their differing physical and chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, NMR, including two-dimensional techniques, is crucial for confirming the identity and purity of isolated compounds. acs.orgresearchgate.netnih.govresearchgate.net

Modified Mosher Method: This chemical derivatization technique has been employed to determine the absolute stereochemistry of this compound. acs.orgresearchgate.netnih.gov

Medium-Pressure Liquid Chromatography (MPLC): MPLC is utilized for the initial purification of natural products, offering a balance between resolution and throughput. Fractions obtained from MPLC are often analyzed for purity and then subjected to further purification steps. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative form, is a critical technique for achieving high purity. It is often used to further purify fractions obtained from MPLC or other preliminary separation methods. Analytical HPLC is also used to assess the purity of isolated compounds. nih.govresearchgate.netnih.govchromatographytoday.com

Flash Chromatography (FC): This technique is widely used in pharmaceutical chemistry for rapid purification of compounds, often scaled from analytical HPLC conditions. chromatographytoday.com

Silica (B1680970) Gel Column Chromatography (CC): Standard column chromatography using silica gel as the stationary phase is a common method for initial fractionation of complex mixtures. mdpi.com

Solvent extraction, also referred to as liquid-liquid extraction or partitioning, is a fundamental separation technique that relies on the differential solubility of compounds between two immiscible liquid phases. This process is integral to isolating this compound from complex biological extracts.

The principle involves mixing the crude extract with two immiscible solvents, typically an aqueous phase and an organic solvent (e.g., ethyl acetate, hexane, or dichloromethane). Compounds distribute themselves between these two phases based on their relative solubilities, allowing for the selective transfer and enrichment of this compound into one of the phases. phenomenex.comorganomation.comlibretexts.orgbritannica.comwikipedia.orgsyrris.com This partitioning step helps to remove many impurities and concentrate the target compound before subsequent chromatographic purification.

Summary of Producing Organisms and Key Purification Techniques

| Producing Organism | Primary Metabolites Identified | Key Purification Techniques Mentioned |

| Pseudomonas sp. Q52002 | Oximidines I and II | NMR Spectroscopy, Modified Mosher Method, HPLC, MPLC, Solvent Extraction |

| Pseudomonas baetica | Oximidines | NMR Spectroscopy, HPLC, MPLC, Flash Chromatography, Solvent Extraction |

| Pseudomonas sp. QN05727 | Oximidine III | Fermentation, NMR Spectroscopy, HPLC, MPLC, Solvent Extraction |

Biosynthetic Pathway Elucidation of Oximidine I

Identification and Characterization of the Oximidine Biosynthetic Gene Cluster (e.g., oxiA-M in Pseudomonas baetica)

The genetic instructions for oximidine biosynthesis are encoded within a dedicated biosynthetic gene cluster (BGC), identified as the oxi cluster in Pseudomonas baetica a390T. kuleuven.beresearchgate.net This strain was originally isolated from the liver of a diseased wedge sole. vib.benih.gov The complete BGC is designated as BGC0002806 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database and is classified as a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Type I Polyketide Synthase (PKS) cluster. secondarymetabolites.org

The core cluster, spanning from oxiA to oxiM, contains the genes responsible for the assembly of the oximidine scaffold. kuleuven.beresearchgate.net These genes encode the large, modular PKS and NRPS enzymes, along with necessary tailoring enzymes and a phosphopantetheinyl transferase. kuleuven.beresearchgate.net Through targeted gene inactivation experiments, researchers have confirmed the involvement of these genes in oximidine production. kuleuven.be In contrast, several other genes located within the sequenced region were found to be non-essential for the biosynthesis. kuleuven.be

Detailed bioinformatic analysis and experimental characterization have allowed for the assignment of putative functions to the genes within the oxi cluster, as detailed in the table below. kuleuven.beresearchgate.net

Table 1: Genes of the Oximidine Biosynthetic Cluster (oxiA-M) in P. baetica and Their Putative Functions

| Gene | Encoded Protein/Domain | Putative Function in Oximidine Biosynthesis |

| oxiA | AT-AT didomain protein | A discrete trans-acting acyltransferase (AT) that loads the extender unit (malonyl-CoA). kuleuven.be |

| oxiB | Hybrid NRPS/PKS module | Contains an adenylation (A) domain for glycine (B1666218) starter unit activation, a specialized monooxygenase (OX) domain for oxime formation, and a peptidyl carrier protein (PCP) domain. kuleuven.beresearchgate.net |

| oxiC | PKS module | Involved in the initial polyketide chain extension. Contains an acyl carrier protein (ACP) domain. kuleuven.beresearchgate.net |

| oxiD | PKS module | Contains a methyltransferase (MT) domain for O-methylation of the oxime and a non-elongating ketosynthase (KS⁰) domain. kuleuven.beresearchgate.net |

| oxiE-J | PKS modules | Comprise the remaining modules of the PKS assembly line responsible for the stepwise extension and modification (e.g., reduction, dehydration) of the polyketide chain. kuleuven.beresearchgate.net |

| oxiK | Cytochrome P450 | A tailoring enzyme that catalyzes late-stage oxidation reactions on the oximidine scaffold. kuleuven.beresearchgate.net |

| oxiL | MbtH-like protein | Often found in NRPS gene clusters and thought to play a role in the solubility or activity of the NRPS enzymes. kuleuven.be |

| oxiM | Phosphopantetheinyl transferase | Catalyzes the post-translational modification of ACP and PCP domains, which is essential for their function. kuleuven.be |

Enzymatic Mechanisms in Oximidine I Biosynthesis

The assembly of this compound is a testament to the catalytic versatility of bacterial natural product biosynthesis, featuring a multi-enzyme complex that operates with remarkable precision. bohrium.comnih.gov

Oximidine biosynthesis is directed by a modular hybrid trans-AT PKS/NRPS assembly line. kuleuven.be Unlike the more common cis-AT PKSs, where each module contains its own integrated acyltransferase (AT) domain, trans-AT PKSs utilize a discrete, standalone AT enzyme that supplies extender units to all modules of the synthase. bohrium.comethz.ch In the oximidine pathway, the didomain protein OxiA acts as this trans-AT, loading malonyl-CoA onto the acyl carrier protein (ACP) domains of the PKS modules (OxiC-OxiJ). kuleuven.be

This assembly line architecture allows for greater modularity and the incorporation of unusual catalytic domains, which are hallmarks of trans-AT PKS systems. ethz.chnih.gov The PKS modules (OxiB-J) work sequentially to build the polyketide backbone of oximidine, with each module responsible for a specific chain extension and modification cycle. kuleuven.beresearchgate.net Several ketosynthase (KS) domains within the assembly line, specifically in OxiB, OxiD, OxiG, and OxiI, are hypothesized to be non-elongating (KS⁰) domains that facilitate the transfer of the growing chain between modules without catalyzing a condensation reaction. kuleuven.be

A distinctive feature of the oximidines is their O-methyloxime group, the formation of which occurs via an unprecedented enzymatic cascade embedded within the PKS machinery. bohrium.comkuleuven.be This process is initiated by the first module, OxiB, which loads a glycine starter unit. kuleuven.be

The key steps are:

Oxime Formation: The OxiB module contains a specialized flavin-dependent monooxygenase domain (OxiB OX). kuleuven.be In vitro reconstitution assays have demonstrated that this OX domain catalyzes the oxidation of the glycine starter unit, which is attached to a carrier protein, to form the corresponding oxime. researchgate.net This on-line oxidation of an amino acid starter unit is a novel mechanism in PKS enzymology. kuleuven.be

O-Methylation: Following its formation, the oxime-bearing intermediate is passed to the next module, which contains the OxiD methyltransferase (MT) domain. kuleuven.be This S-adenosylmethionine (SAM)-dependent MT domain catalyzes the methylation of the oxime's oxygen atom. kuleuven.beresearchgate.net Feeding experiments using ¹³C-labeled L-methionine confirmed that SAM is the source of the methyl group. kuleuven.be

This integrated, two-step mechanism for O-methyloxime formation, involving specialized OX and MT domains within a PKS assembly line, represents a significant expansion of the known catalytic capabilities of these biosynthetic systems. nih.govkuleuven.be

The oximidine structure is based on a benzolactone enamide scaffold. kuleuven.be The formation of this core, including the conjugated diene system and the aromatic ring, is directed by the PKS assembly line. The proposed pathway suggests that the linear polyketide chain, assembled by the Oxi modules, undergoes cyclization to form the benzolactone ring. kuleuven.beresearchgate.net

The formation of the conjugated diene system likely involves the action of dehydratase (DH) domains within the PKS modules, which eliminate water to create double bonds. kuleuven.be The precise timing and mechanism of the isomerization of the C17-C18 double bond, which is a feature of the oximidine structure, are still under investigation but are believed to be controlled by the enzymatic domains of the PKS. researchgate.net The pathway for creating the hydroxybenzoic acid portion is integrated into the PKS, culminating in the formation of the aromatic ring system from the polyketide precursor before the molecule is released from the synthase. kuleuven.be

After the core oximidine structure is assembled and released from the PKS/NRPS machinery, it undergoes further chemical modifications by tailoring enzymes. researchgate.net The oximidine gene cluster encodes one such enzyme, OxiK, which is a cytochrome P450 (P450) monooxygenase. kuleuven.be P450 enzymes are known for their ability to perform regio- and stereoselective oxidation reactions, which are often crucial for the biological activity of natural products. mdpi.commdpi.com

To investigate the function of OxiK, a gene deletion mutant (ΔoxiK) was created in P. baetica. researchgate.net Analysis of the metabolites produced by this mutant showed a significant change in the profile of oximidine analogues. Specifically, the production of this compound and IV decreased, while the accumulation of deoxy-oximidine increased significantly. researchgate.net Complementation of the mutant by reintroducing the oxiK gene restored the production profile to that of the wild-type strain. researchgate.net These findings demonstrate that OxiK is a late-stage tailoring enzyme responsible for catalyzing specific hydroxylation steps, thereby influencing the final ratio of the different oximidine congeners produced by the bacterium. researchgate.net

Biosynthetic Engineering Approaches for Directed Analogue Production

The detailed elucidation of the oximidine biosynthetic pathway opens up possibilities for biosynthetic engineering to produce novel, non-natural analogues. bohrium.comkuleuven.be Such engineered compounds could possess improved therapeutic properties or provide valuable probes for studying the mechanism of action. nih.gov

One promising strategy involves exploiting the substrate flexibility of the enzymes in the pathway. kuleuven.be Studies have shown that the OxiB OX domain can tolerate alternative amino acid substrates besides its native glycine starter unit. kuleuven.be This suggests that feeding unnatural amino acid precursors to engineered strains of P. baetica (e.g., mutants where the native starter unit loading domain is inactivated) could lead to the production of oximidines with modified side chains. kuleuven.be This approach, known as precursor-directed biosynthesis, is a powerful tool for generating structural diversity in natural products. The modular nature of the trans-AT PKS system also presents opportunities for domain swapping or module engineering to alter the polyketide backbone, further expanding the potential for creating novel anti-cancer agents. bohrium.comnih.gov

Total Synthesis Strategies for Oximidine I and Its Core Structures

Stereoselective Synthesis of the (Z)-Enamide Side Chain

Copper-Promoted C-N Coupling Reactions

A crucial step in the total synthesis of Oximidine I and related benzolactone enamides involves the stereocontrolled introduction of the enamide side chain. Research has demonstrated that copper-promoted C-N coupling reactions are highly effective for this purpose nih.gov. Specifically, a unified strategy employs the copper-catalyzed coupling of (E)- and (Z)-vinyl iodides with a protected maleimide (B117702) hemiaminal nih.gov. This reaction establishes the foundational structure for the enamide side chain. Following this coupling, a series of deprotection steps and subsequent reactions of the resulting (E)- or (Z)-enelactam hemiaminals with reagents such as O-methylhydroxylamine or propylidenetriphenylphosphorane are carried out to complete the side chain assembly nih.gov. Another study also highlights the utility of Copper(I)-mediated amidation of a (Z)-vinyl iodide as a method for attaching the enamide side chain in the synthesis of Oximidine II acs.org.

| Reactants | Catalyst | Key Intermediate Formed | Subsequent Steps | Citation |

| (E)- and (Z)-vinyl iodides, Protected maleimide hemiaminal | Copper | (E)- or (Z)-enelactam hemiaminals | Deprotection, reaction with O-methylhydroxylamine or propylidenetriphenylphosphorane | nih.gov |

| (Z)-vinyl iodide | Copper(I) | Enamide side chain precursor | Attachment of the enamide side chain | acs.org |

Challenges and Advancements in this compound Total Synthesis

The total synthesis of this compound and its structural relatives presents considerable challenges, primarily related to the efficient and stereoselective construction of the complex macrolactone core ohiolink.edunih.govohiolink.edu.

Challenges: A significant hurdle in these syntheses is the formation of the strained 12-membered macrolactone ring, which contains nine contiguous sp2-hybridized carbon atoms nih.gov. This structural feature demands highly controlled cyclization strategies. Earlier synthetic efforts to construct the Oximidine II macrocycle have underscored these difficulties, with key macrocyclization steps often yielding only moderate results nih.govku.edu. For instance, approaches utilizing ring-closing metathesis (RCM) have reported yields of 48% for the macrocycle, while Suzuki-Miyaura coupling strategies have achieved yields of 42% nih.gov. Similar challenges in forming such strained macrocycles have been noted by other research groups in model system studies nih.gov.

Advancements and Strategies: Despite these synthetic obstacles, substantial advancements have been made in developing robust methodologies for the total synthesis of this compound and its core structures ohiolink.eduohiolink.edu. Ring-closing metathesis (RCM) has proven to be a pivotal reaction, enabling regio- and stereoselective construction of the macrolactone ring system, thereby providing efficient access to the this compound core structure ohiolink.edu. Furthermore, Suzuki-type coupling reactions have emerged as powerful tools for macrocyclization, particularly when leveraging the stability of potassium alkenyltrifluoroborates acs.orgacs.orgresearchgate.net.

Copper-mediated reactions have also played a critical role, with the Castro-Stephens reaction being employed for macrocyclization nih.govku.edu. A notable discovery during the optimization of this process was an unprecedented copper-mediated reductive coupling reaction ku.edu. One successful total synthesis of Oximidine II, for example, was completed in 14 steps, with a key intramolecular copper-mediated Castro-Stephens macrocyclization step yielding 67% of the desired macrocyclic triene intermediate nih.gov. These collective advancements, including the strategic application of various metal-mediated coupling reactions, have facilitated direct and efficient entry into the synthesis of these biologically significant natural products ohiolink.eduohiolink.edu. Formal total syntheses of Oximidine II have also been accomplished by employing these innovative coupling methodologies acs.orgacs.orgresearchgate.net.

| Strategy | Key Reaction Type | Target Structure | Reported Yield (Macrocyclization Step) | Citation(s) |

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Oximidine II core | 48% | nih.gov |

| Suzuki-Miyaura Coupling | Pd-catalyzed cross-coupling | Oximidine II core | 42% | nih.gov, acs.org, researchgate.net |

| Castro-Stephens Reaction | Cu-mediated coupling | Oximidine II triene | 67% (key step) | nih.gov |

| Reductive Coupling | Cu-mediated coupling | Oximidine II core | Not specified (unprecedented reaction) | ku.edu |

Analogue Synthesis and Structure Activity Relationship Sar Investigations of Oximidine I

Design and Synthesis of Oximidine I Analogues

The generation of this compound analogues has been approached through several strategic methodologies, including modifying established synthetic routes and creating simplified versions of its core structure.

Diverted Total Synthesis (DTS) is a powerful strategy in medicinal chemistry that adapts a known total synthesis route to produce a library of related analogues instead of the original natural product. wikipedia.org This is achieved by introducing variations at key steps of the synthesis or by using modified intermediates. wikipedia.org While the term "Diverted Total Synthesis" has been formally applied to natural products like epothilone (B1246373) B and promysalin, the principles of this strategy are evident in the synthetic efforts surrounding the oximidines. wikipedia.org

Strategic modifications to the 12-membered macrolactone ring and the distinctive enamide side chain of the oximidine family have been crucial for understanding their biological function. ohiolink.edu

One significant modification to the macrolactone core involved the generation of deoxy-oximidine . kuleuven.be This analogue was produced by disrupting the biosynthetic pathway, resulting in a structure that lacks the hydroxyl and/or epoxide groups typically found on the macrolactone ring. kuleuven.be Evaluating the activity of this simplified core provides direct insight into the role of these oxygenated functionalities.

The side chain has also been a major focus of modification. In studies on the closely related Oximidine II, the enamide side chain was replaced with other functional groups to probe its importance. nih.govku.edu Key examples of side-chain analogues include:

An analogue featuring a C15 allylic amide side chain . nih.govku.edu

Analogues with C15 vinyl sulfone side chains . nih.gov

These modifications, where the core enamide structure is fundamentally altered, are instrumental in determining the essentiality of this moiety for cytotoxic activity. nih.gov

To distill the essential structural components required for bioactivity and to potentially create more synthetically accessible compounds, researchers have designed and synthesized analogues based on simplified benzolactone scaffolds. nih.govresearchgate.net This approach involves creating a less complex macrocyclic ring system while retaining the crucial enamide side chain. researchgate.net

In one study, four such analogues with a simplified macrolactone scaffold were prepared. nih.gov These compounds were designed using comparative molecular similarity index analysis (CoMSIA) to mimic the three-dimensional shape and properties of the natural Oximidine II macrocycle. nih.gov The synthesis of these simplified benzolactones, which were then appended with the native oximidine enamide side chain, allows for a direct test of whether the complex polyunsaturated macrocycle of the natural product is strictly necessary for its biological effect or if a simpler ring system can suffice. nih.govresearchgate.net

Structure-Activity Relationships Correlating Structural Features with Functional Activities

Structure-Activity Relationship (SAR) studies correlate the specific chemical features of a molecule with its biological activity. For the oximidines, these investigations have pinpointed several key structural elements that are critical for their potent anticancer effects.

The enamide side chain is a defining feature of the oximidine family and has been identified as indispensable for its cytotoxic effects. nih.govku.edu SAR studies using synthetic analogues have provided definitive proof of its importance. nih.gov

Further studies on simplified benzolactone macrocycles attached to the native oximidine enamide side chain showed only weak cytotoxicity. nih.gov This indicates that while the enamide is essential, it is not solely sufficient for high potency; its function is dependent on its presentation within the specific, complex macrolactone core of the natural product. nih.gov

The O-methyloxime group and the oxygenation pattern on the macrolactone core are critical modulators of this compound's biological activity. kuleuven.benih.gov The O-methyloxime moiety is a rare functional group in natural products and its formation during oximidine biosynthesis involves a specialized monooxygenase and methyltransferase. nih.gov

A comparison of cytotoxicity across different oximidine variants reveals a clear SAR. This compound is consistently one of the most potent variants against a range of cancer cell lines. kuleuven.be

| Compound | Cell Line | Cytotoxicity (CC50, nM) |

| This compound | A549 (Lung Carcinoma) | 0.15 |

| HCT116 (Colon Carcinoma) | 0.39 | |

| SW620 (Colon Carcinoma) | 0.40 | |

| Oximidine V | A549 (Lung Carcinoma) | 7.2 |

| HCT116 (Colon Carcinoma) | 12 | |

| SW620 (Colon Carcinoma) | 13 | |

| 17Z-oximidine III | A549 (Lung Carcinoma) | 17 |

| HCT116 (Colon Carcinoma) | 33 | |

| SW620 (Colon Carcinoma) | 34 | |

| Oximidine IV | A549 (Lung Carcinoma) | 420 |

| HCT116 (Colon Carcinoma) | 680 | |

| SW620 (Colon Carcinoma) | 680 |

Data sourced from a study on the biosynthesis and biological activity of oximidine variants. kuleuven.be

As shown in the table, this compound exhibits the lowest 50% cytotoxic concentration (CC50), indicating the highest potency among the tested variants. kuleuven.be The variations in activity among this compound, IV, V, and 17Z-oximidine III, which differ in their substitution patterns, underscore the critical role these functional groups play in mediating the potent and selective anticancer activity. kuleuven.be

Computational and Theoretical Studies on Oximidine I

Quantum Mechanical Calculations for Understanding Isomerization and Reaction Mechanisms

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been instrumental in dissecting the reaction pathways and isomerization processes involving Oximidine I and related compounds. For instance, studies on the synthesis of oximidines have utilized DFT and MP2 calculations to understand the thermodynamic driving force behind an undesired C8-C9 isomerization that occurred during an intramolecular Castro-Stephens reaction, leading to macrocycle formation nih.gov. These calculations help in predicting and controlling such transformations in synthetic routes.

DFT methods are widely employed to investigate reaction mechanisms, including the regioselectivity and stereoselectivity of bond formations researchgate.netnih.gov. By analyzing transition states and reaction intermediates, QM calculations provide detailed insights into how reactions proceed at a molecular level. This approach is crucial for understanding the stability of various conformers and the energetic landscape of chemical transformations relevant to this compound's chemistry rsc.orgrsc.orgnih.gov. For example, DFT calculations have been used to study isomerization mechanisms in various organic molecules, providing a framework for understanding similar phenomena in complex natural products like this compound rsc.org.

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular modeling and docking studies are essential for understanding how this compound interacts with biological targets, particularly enzymes. Research has focused on the bacterial cytochrome P450 enzyme, OxiK, which is involved in the biosynthesis of oximidine products rsc.orgrsc.orgresearchgate.net. Computational structural modeling techniques, including AlphaFold and AlphaFill for enzyme structure prediction, combined with molecular docking and molecular dynamics simulations, have been used to assess enzyme structure and enzyme-substrate positioning rsc.org. These studies aim to understand the observed selectivity of OxiK and provide insights for biocatalysis design rsc.orgrsc.orgresearchgate.netbiorxiv.org.

Molecular docking software, such as Rhodium™, is utilized for structure-based virtual screening and drug design, helping scientists select ligands and understand their potential interactions with proteins swri.org. By simulating the binding of this compound or its analogues to target enzymes, researchers can predict binding affinities and identify key interactions responsible for selectivity rsc.orgmdpi.com. Such studies are vital for elucidating the mechanism of action and guiding the development of new therapeutic agents derived from this compound ekb.egnih.govnih.gov.

Application of Comparative Molecular Similarity Index Analysis (CoMSIA) for Analogue Design

Comparative Molecular Similarity Index Analysis (CoMSIA) is a powerful Quantitative Structure-Activity Relationship (QSAR) technique used for designing analogues of natural products like this compound nih.govresearchgate.netnih.gov. CoMSIA studies, often performed within molecular modeling software like SYBYL, analyze the relationship between the 3D structure of molecules and their biological activity nih.govnih.govbenthamscience.com.

In the context of this compound, CoMSIA has been employed to design simplified macrolactone scaffolds that retain predicted biological activity nih.govresearchgate.netnih.gov. By using molecular modeling data from CoMSIA/3D-QSAR studies as a training set, researchers can identify key structural features that contribute to activity and then design new compounds with modified scaffolds nih.govacsmedchem.org. For instance, CoMSIA has been used to design analogues of Oximidine II with less complex macrolactone structures, which were then tested for cytotoxicity nih.govresearchgate.netnih.gov. The results from these studies indicate that while simplified scaffolds might show some activity, they often cannot fully replace the efficacy of the parent natural product, highlighting the importance of the specific macrocyclic structure nih.govresearchgate.netnih.gov. CoMSIA models, when validated, provide valuable insights for structure-activity relationships and guide the rational design of novel Oximidine analogues with potentially improved properties benthamscience.com.

Advanced Research Directions and Broader Implications

Development of Novel Oximidine Analogues as Chemical Biology Probes

The inherent complexity of Oximidine I, while contributing to its potent activity, also poses challenges for large-scale chemical synthesis. Consequently, significant research is focused on developing novel analogues through bio-engineering and synthetic modification. These analogues serve dual purposes: as potential therapeutic agents with improved properties (e.g., stability, potency) and as chemical biology probes to dissect the precise molecular mechanisms of V-ATPase inhibition and cellular signaling pathways.

Studies have indicated that the enamide side chain is critical for this compound's cytotoxicity. researchgate.net Modifications targeting this moiety or other parts of the macrocyclic structure are being explored. For instance, bio-engineering approaches have successfully produced structurally simpler this compound variants that retain potent anti-cancer activity, demonstrating the feasibility of generating useful analogues through manipulation of the natural biosynthetic pathway. vib.be These efforts aim to create tool compounds that can help elucidate the structure-activity relationships (SAR) and inform the design of next-generation V-ATPase inhibitors.

| Analogue Name/Description | Key Structural Modification | Rationale for Development | Potential Application as Probe |

| Simpler Oximidine Variants | Reduced structural complexity | Improved stability/yield via bio-engineering | Investigating core pharmacophore |

| Allylic Amide Homologs | Replacement of enamide with allylic amide | Probing the necessity of the enamide moiety | Studying enamide-specific interactions |

| Vinyl Sulfone Analogues | Replacement of enamide with vinyl sulfone | Testing alternative electrophilic warheads | Understanding Michael acceptor reactivity |

| Modified Macrocycle Scaffolds | Simplified macrolactone ring | Assessing minimal structural requirements for activity | Mapping V-ATPase binding site interactions |

Further Elucidation of Remaining Unprecedented Biosynthetic Transformations

The biosynthesis of this compound involves a sophisticated assembly line, featuring several transformations that are rarely observed in other natural products. Understanding these unique enzymatic steps is crucial for harnessing the pathway for synthetic biology and for a comprehensive appreciation of natural product diversity. Key areas of ongoing research include:

O-methyloxime Formation: This unusual modification is catalyzed by a specialized monooxygenase and methyltransferase domain within the PKS/NRPS machinery. Elucidating the precise catalytic mechanism, substrate specificity, and reaction kinetics of these enzymes is a primary research objective. nih.govresearchgate.net

Oxidative Transformations: The pathway incorporates various oxidative steps, including the formation of a hydroxybenzoic acid moiety and other complex oxidative modifications, likely mediated by cytochrome P450 enzymes and flavin-dependent monooxygenases. kuleuven.beresearchgate.netresearchgate.net

Diene Isomerization: The precise timing and enzymatic control of double bond shifts within the polyketide backbone are areas requiring further investigation. researchgate.net

| Biosynthetic Step/Transformation | Key Enzymes Involved | Significance/Unprecedented Nature | Research Focus |

| Polyketide Chain Elongation & Assembly | Modular PKS/NRPS (e.g., OxiA-J) | Formation of the core macrocyclic scaffold. | Understanding domain interactions and stereochemical control. |

| O-Methyloxime Incorporation | Specialized monooxygenase and methyltransferase domains (e.g., LbmA-Ox, LbmC-Ox, OxiB-Ox) | Formation of a rare functional group, critical for activity. | Elucidating catalytic mechanism and enzyme engineering. |

| Baeyer-Villiger-type Oxygen Insertion | Flavin-dependent monooxygenase (e.g., LbmC-Ox) | Insertion of oxygen into the polyketide chain. | Mechanistic studies of oxygen insertion. |

| Hydroxybenzoic Acid Formation | Enzymes within the cluster (specifics under investigation) | Formation of a key structural motif. | Identifying specific enzymes and reaction conditions. |

| Oxidative Modifications | Cytochrome P450 (e.g., OxiK), other oxidases | Introduction of hydroxyl groups and other oxidative functionalizations. | Understanding regioselectivity and stereoselectivity. |

| Diene Isomerization | Enzymes within the cluster (specifics under investigation) | Rearrangement of double bonds in the polyene system. | Determining the timing and mechanism of double bond shifts. |

Future Prospects in Natural Product-Inspired Chemical Research

The comprehensive understanding of this compound's biosynthesis opens several avenues for future research and application in natural product-inspired chemistry. By deciphering the genetic basis and enzymatic mechanisms, researchers can employ synthetic biology and metabolic engineering approaches to produce this compound and its analogues more sustainably and efficiently. kuleuven.bevib.be

Genome mining strategies, targeting gene clusters homologous to the Oximidine biosynthetic genes in other microorganisms, hold promise for the discovery of new benzolactone enamide natural products with potentially novel or enhanced biological activities. researchgate.net Furthermore, the identification of unique enzymatic domains and catalytic strategies employed in Oximidine biosynthesis can inspire the design of novel biocatalysts for chemical synthesis, expanding the toolkit available to chemists for creating complex molecules. ukri.org The ability to engineer these complex assembly lines could lead to the production of valuable compounds for pharmaceuticals, agriculture, and materials science, underscoring the enduring importance of natural product research.

Q & A

Q. How is Oximidine I structurally characterized in recent studies?

Structural characterization typically involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, UHPLC-ESI-Q-TOF-MS has been used to confirm the molecular ion peaks ([M+H]⁺ at m/z = 442.1655) and differentiate this compound from analogs like Oximidine IV . NMR data (¹H, ¹³C, and 2D experiments) are critical for resolving its polyketide backbone and O-methyloxime functional group. Researchers should cross-validate spectral data with biosynthetic intermediates (e.g., deoxy-oximidine) to confirm structural assignments .

Q. What in vitro models are commonly used to assess this compound’s anticancer activity?

Standard assays include cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7) using MTT or ATP-based viability tests. Researchers must normalize activity metrics to controls (e.g., untreated cells) and account for batch-to-batch variability in compound purity. Dose-response curves (IC₅₀ values) should be corroborated with apoptosis assays (e.g., Annexin V staining) to confirm mechanism-specific effects .

Q. Which chromatographic techniques are validated for quantifying this compound in biological matrices?

Reverse-phase UHPLC coupled with ESI-Q-TOF-MS is preferred for its resolution and sensitivity. For example, extracted ion chromatograms (m/z = 442.1655) can distinguish this compound from co-eluting metabolites. Method validation should include spike-recovery experiments in plasma or tissue homogenates, with limits of detection (LOD) ≤ 10 ng/mL .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity of this compound across studies?

Discrepancies often arise from differences in cell culture conditions (e.g., serum concentration, oxygen levels) or compound stability. To address this:

Q. How can polyketide synthase (PKS) engineering optimize this compound biosynthesis in microbial hosts?

Gene deletion/complementation studies (e.g., ΔoxiK mutants in P. baetica) reveal critical PKS domains for O-methyloxime formation. Strategies include:

Q. What computational approaches predict this compound’s molecular targets and binding affinities?

Molecular docking (e.g., AutoDock Vina) against cancer-related proteins (e.g., mTOR, V-ATPase) can prioritize targets. Follow-up molecular dynamics (MD) simulations (50–100 ns) assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Considerations

Q. How should researchers design experiments to ensure reproducibility of this compound studies?

- Document detailed protocols for compound isolation, including solvent gradients and column specifications.

- Report purity thresholds (e.g., ≥95% by HPLC) and storage conditions (-80°C in anhydrous DMSO).

- Share raw chromatographic and spectral data in supplementary materials to enable independent verification .

Q. What statistical frameworks are appropriate for analyzing this compound’s synergistic effects with other drugs?

Use combination index (CI) models (e.g., Chou-Talalay method) to classify synergism (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1). Replicate experiments ≥3 times and apply ANOVA with post-hoc correction (e.g., Tukey’s test) .

Data Presentation Standards

Q. How should conflicting spectroscopic data for this compound derivatives be reported?

- Provide annotated spectra in supplementary files, highlighting key peaks (e.g., oxime proton at δ 8.2 ppm in ¹H NMR).

- Compare with literature data in tabular format (e.g., chemical shifts, coupling constants).

- Discuss plausible explanations for deviations (e.g., solvent polarity, tautomerism) .

Q. What guidelines apply to publishing synthetic routes for this compound analogs?

- Include step-by-step procedures, yields, and characterization data for ≥5 analogs in the main text.

- For larger libraries, provide representative examples and deposit full datasets in public repositories (e.g., Zenodo).

- Reference established protocols for challenging steps (e.g., stereoselective oxime formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.